molecular formula C12H19NO2 B2807808 Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 2248405-82-3

Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate

Cat. No.: B2807808
CAS No.: 2248405-82-3
M. Wt: 209.289
InChI Key: MRVBNTDWTINSEX-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family. The unique structure of this compound lends itself to a variety of applications in synthetic organic chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can act as a nucleophile, reacting with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate has significant potential in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: A compound with a similar core structure but different functional groups.

Uniqueness: Tert-butyl 2-azabicyclo[222]oct-7-ene-6-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)9-6-8-4-5-10(9)13-7-8/h4-5,8-10,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVBNTDWTINSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CNC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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